2-naphthylmethyl 2-bromobenzoate
Description
2-Naphthylmethyl 2-bromobenzoate is a brominated aromatic ester comprising a 2-bromobenzoic acid moiety esterified with 2-naphthylmethanol. The compound features a naphthalene-derived methyl group linked to a bromine-substituted benzoate, resulting in a molecular structure that combines aromatic bulk (from the naphthyl group) with the electron-withdrawing and reactive properties of bromine. The bromine atom at the ortho position of the benzoate may enhance electrophilicity, making it a candidate for nucleophilic substitution reactions or catalytic coupling processes.
Properties
IUPAC Name |
naphthalen-2-ylmethyl 2-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO2/c19-17-8-4-3-7-16(17)18(20)21-12-13-9-10-14-5-1-2-6-15(14)11-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEYUEPHVUWDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)COC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Naphthylmethyl 2-bromobenzoate can be synthesized through the esterification of 2-bromobenzoic acid with 2-naphthylmethanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Naphthylmethyl 2-bromobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The naphthylmethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 2-naphthylmethyl alcohol.
Oxidation: Formation of 2-naphthylmethyl carboxylic acid.
Scientific Research Applications
2-Naphthylmethyl 2-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-naphthylmethyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions. Oxidation reactions involve the addition of oxygen atoms to the naphthylmethyl group, resulting in the formation of carboxylic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to 2-naphthylmethyl 2-bromobenzoate, enabling comparative analysis:
Key Comparisons
Steric and Electronic Effects :
- The 2-naphthylmethyl group in this compound introduces significant steric bulk compared to methyl esters (e.g., Methyl 2-bromobenzoate ). This may reduce hydrolysis rates or hinder nucleophilic attack at the ester carbonyl.
- Bromine at the ortho position on the benzoate (vs. bromomethyl in Methyl 2-bromomethylbenzoate ) creates a strong electron-withdrawing effect, polarizing the ester bond and increasing electrophilicity.
Reactivity and Applications: Methyl 2-bromobenzoate is a simpler analogue, likely used as a precursor in Suzuki couplings or Grignard reactions. Methyl 2-bromomethylbenzoate has a reactive bromomethyl group, making it suitable for alkylation or polymer crosslinking.
Biodegradability: (2-Naphthylmethyl)succinate, a metabolite detected in anaerobic degradation studies , indicates that naphthylmethyl-containing compounds can participate in microbial pathways.
Spectroscopic Characteristics: NMR data for glycosides with 2-naphthylmethyl groups reveal distinct aromatic proton signals (δ 7.3–8.5 ppm) and deshielded methylene protons (δ 4.5–5.5 ppm). Similar patterns would be expected for this compound. Bromine’s inductive effect would downfield-shift adjacent protons in the benzoate ring, differentiating it from non-halogenated analogues.
Research Implications and Limitations
- Gaps in Evidence : Direct experimental data for this compound are absent in the provided sources; comparisons rely on extrapolation from structurally related compounds.
- Contradictions : While (2-naphthylmethyl)succinate is metabolized anaerobically , brominated analogues may resist degradation due to halogen-induced stability.
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